molecular formula C15H16N2O4S B6133112 N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide

N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide

Cat. No. B6133112
M. Wt: 320.4 g/mol
InChI Key: FWDHLLNBEUZBGY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide, also known as DHBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology.

Mechanism of Action

N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide is also soluble in organic solvents, which makes it easy to handle and manipulate. However, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous systems. Additionally, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide can be toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide. One potential area of research is the development of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanisms underlying the antioxidant and anti-inflammatory effects of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide. Additionally, the use of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide in combination with other drugs or therapies could be explored. Finally, the development of new synthesis methods for N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide could lead to improved yields and purity, which could facilitate its use in various applications.

Synthesis Methods

N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide can be synthesized by the reaction of 3,4-dihydroxybenzaldehyde and 2,5-dimethylbenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-3-4-11(2)15(7-10)22(20,21)17-16-9-12-5-6-13(18)14(19)8-12/h3-9,17-19H,1-2H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDHLLNBEUZBGY-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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